molecular formula C21H19ClN2O3 B11291709 3-butyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-butyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11291709
M. Wt: 382.8 g/mol
InChI Key: AOZGOOCORLOQEH-UHFFFAOYSA-N
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Description

3-butyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran ring fused with a pyrimidine ring, along with a butyl group and a 4-chlorobenzyl group attached to the core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common method involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives in satisfactory yields, often in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials, would apply.

Chemical Reactions Analysis

Types of Reactions

3-butyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran or pyrimidine rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-butyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is not fully understood. it is likely to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other benzofuro[3,2-d]pyrimidine derivatives.

Properties

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

3-butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H19ClN2O3/c1-2-3-12-23-20(25)19-18(16-6-4-5-7-17(16)27-19)24(21(23)26)13-14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3

InChI Key

AOZGOOCORLOQEH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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